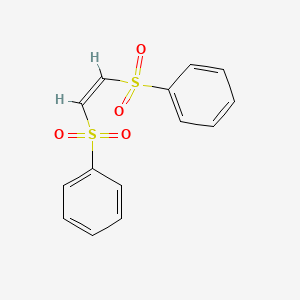

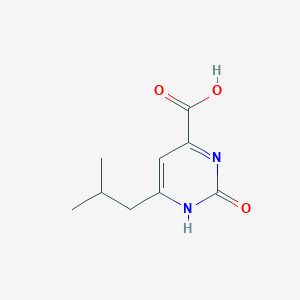

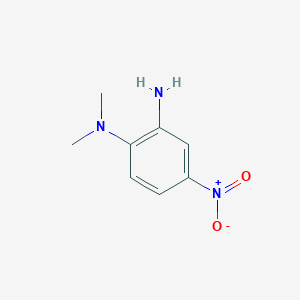

![molecular formula C10H18N4 B1276594 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-60-3](/img/structure/B1276594.png)

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Vue d'ensemble

Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylpiperazine, or 1-Methyl-1H-pyrazol-4-ylmethylpiperazine, is a novel compound with a wide range of applications in scientific research. It is a colorless solid that can be synthesized in a variety of ways and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

- Bacterial Biofilm and MurB Inhibitors: Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers, including 1,4-bis[(2-(1H-pyrazolyl)benzofuran-5-yl)methyl]piperazines, demonstrated significant antibacterial efficacies and biofilm inhibition activities. They exhibited better activities than Ciprofloxacin against bacterial strains like E. coli, S. aureus, and S. mutans. Specifically, compound 5e showed potent MurB inhibitory activity, making these derivatives promising in combating bacterial infections (Mekky & Sanad, 2020).

Cancer Research

- Anticancer Activity: Piperazine derivatives, particularly those substituted at C2 of the 1,3-thiazole cycle, have shown effective anticancer activities. Compounds like 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methylpheyl)sulfonyl)-1,3-thiazol-5-yl)piperazine were evaluated in vitro on various cancer cell lines, displaying promising results in cancer treatment research (Turov, 2020).

Molecular Structure Investigations

- Molecular Structure Studies: Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has led to the understanding of molecular structures and interactions in these compounds. This research aids in the development of novel compounds with specific properties and potential applications in various fields (Shawish et al., 2021).

Antimicrobial Activity

- Antimicrobial Properties: Novel pyrazolyl-s-triazine derivatives synthesized from s-triazinyl hydrazine derivatives showed significant antimicrobial and antifungal activity against several microorganisms. These compounds' molecular structure and activity make them valuable in developing new antimicrobial agents (Sharma et al., 2017).

Synthesis and Characterization

- Synthesis and Biological Evaluation: The synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and their antimicrobial studies highlight the importance of these compounds in developing new antibacterial and antifungal agents (Rajkumar et al., 2014).

Antioxidant Activities

- Antioxidant Properties: Benzothiazoles and pyrazoles, particularly those containing piperazine moieties, have been shown to have antioxidant activities. Research into these compounds' effectiveness against various diseases, including cancer, provides valuable insights into their potential therapeutic uses (Raparla et al., 2013).

Mécanisme D'action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that the molecular docking study conducted on similar compounds has shown desirable fitting patterns in the active sites of their targets .

Biochemical Pathways

Similar compounds have shown to interact with various biochemical pathways, leading to their pharmacological effects .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Analyse Biochimique

Biochemical Properties

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of diabetes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect oxidative stress levels in cells, which can impact cellular health and function . Additionally, it has been observed to influence the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of DPP-4, inhibiting its activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels. Additionally, this compound has been found to modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on glucose metabolism and inflammatory responses . At higher doses, toxic or adverse effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism and oxidative stress responses . The compound has been found to affect metabolic flux, leading to changes in metabolite levels. For example, it can increase the levels of certain metabolites involved in the tricarboxylic acid (TCA) cycle, thereby influencing energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution . Its localization within cells can affect its accumulation and activity, influencing its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing it to these compartments, where it can exert its effects on cellular processes.

Propriétés

IUPAC Name |

1-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFJHJWOHLJXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427426 | |

| Record name | 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001757-60-3 | |

| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

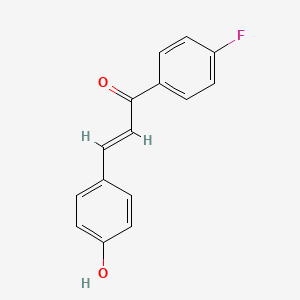

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)